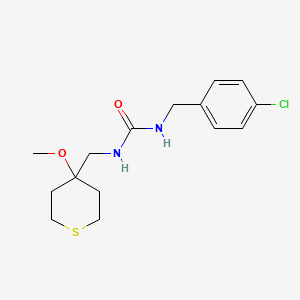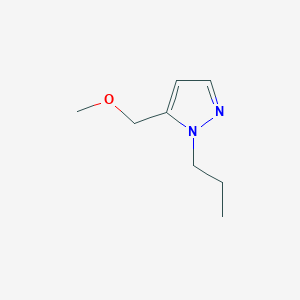
1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have significant biochemical and physiological effects, making it a useful tool for understanding various mechanisms of action.
科学的研究の応用
Biosensors for Urea Detection
Urea biosensors have emerged as a significant area of research, particularly for detecting and quantifying urea concentration due to its prevalence as an end product of nitrogen metabolism in the human body and various fields such as fisheries, dairy, and agriculture. Advances in biosensors utilizing different nanoparticles, conducting polymers, and carbon materials for enzyme immobilization have been pivotal. These developments underscore the potential of utilizing specific urea derivatives, including 1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, in enhancing the specificity and efficiency of urea detection technologies (Botewad et al., 2021).
Urease Inhibition for Medical Applications
The enzyme urease plays a crucial role in the hydrolysis of urea, implicated in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors, including various urea derivatives, has been intensive, with the aim of treating such infections. Although only a few compounds have reached clinical use due to side effects, the exploration of urea derivatives provides a foundation for developing potential drugs with improved safety profiles (Kosikowska & Berlicki, 2011).
Agricultural Enhancements with Ureaform
Ureaform, a condensation product of urea and formaldehyde, represents an application of urea derivatives in agriculture as a slow-release fertilizer. The controlled release of nitrogen from ureaform, governed by microbial activity, offers a strategic advantage in reducing environmental pollution while improving soil fertility management. This utilization underscores the importance of specific urea derivatives in creating more efficient and environmentally friendly agricultural inputs (Alexander & Helm, 1990).
Drug Design and Biological Activities
Ureas, including 1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, play a critical role in drug design due to their unique hydrogen binding capabilities, influencing drug-target interactions, stability, and pharmacokinetic profiles. The diverse biological activities offered by urea derivatives have made them a focal point in medicinal chemistry for developing new therapeutic agents targeting various biological targets (Jagtap et al., 2017).
Environmental and Energy Applications
The potential of urea as a hydrogen carrier for sustainable and long-term energy supply highlights the versatility of urea derivatives in environmental and energy sectors. Urea's attributes as a non-toxic, stable, and widely available resource present an opportunity for its application in fuel cell technology and as a component in green energy solutions. Research into the feasibility and development of urea-based technologies could significantly contribute to sustainable energy practices (Rollinson et al., 2011).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-20-15(6-8-21-9-7-15)11-18-14(19)17-10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFLHDIJXYBLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)
![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)
![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)



![1-(3-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2926253.png)
![2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2926255.png)